molecular formula C15H19N3O3S2 B11163743 3-Phenylmethanesulfonyl-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-propionamide

3-Phenylmethanesulfonyl-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-propionamide

Cat. No.: B11163743
M. Wt: 353.5 g/mol
InChI Key: FJTBQSKKCBDWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a chemical compound that belongs to the class of sulfonamides and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the reaction of a sulfonyl chloride with a thiadiazole derivative. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to its specific combination of a sulfonyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt metabolic pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3O3S2/c1-2-6-14-17-18-15(22-14)16-13(19)9-10-23(20,21)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18,19)

InChI Key

FJTBQSKKCBDWIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.